molecular formula C17H22O2 B141655 Ginsenoyne A CAS No. 139163-34-1

Ginsenoyne A

Cat. No. B141655
M. Wt: 258.35 g/mol
InChI Key: FTXZFRIHQNXZNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ginsenoyne A is a natural compound found in Panax ginseng, a medicinal plant that has been used for centuries in traditional Chinese medicine. Ginsenoyne A has gained attention in recent years due to its potential therapeutic benefits in various diseases.

Scientific Research Applications

Anti-Inflammatory Properties

Ginsenoyne A, a constituent of Panax Ginseng, shows promise in the realm of anti-inflammatory research. A study by Shim, Sung, & Lee (2018) focused on Ginsenoyne C, a related compound, which demonstrated the ability to suppress the production of inflammatory mediators. This suggests potential therapeutic applications for inflammation-related conditions.

Cardiovascular Health

Ginsenosides, including Ginsenoyne A, are being studied for their effects on cardiovascular diseases. Research by Lee & Kim (2014) and Kim (2012) indicates that ginseng and its components may benefit heart disease through properties like antioxidation, improving lipid profiles, and influencing ion channels.

Neuroprotection

Ginsenoyne A might have neuroprotective potential. Fernández-Moriano et al. (2017) in their study found that certain ginsenosides exert neuroprotective effects by protecting against oxidative-stress mediated degeneration in a neuronal model (Fernández-Moriano, González-Burgos, Iglesias, Lozano, & Gómez-Serranillos, 2017).

Antioxidant Effects

Ginsenoyne A is also being researched for its antioxidant properties. A study by Li, Ichikawa, Jin, Hofseth, Nagarkatti, Nagarkatti, Windust, & Cui (2010) on American ginseng highlighted the role of Nrf2, a master transcription factor in anti-oxidative defense systems, suggesting the antioxidant potential of ginseng components.

Cancer Research

Ginsenoyne A and related compounds show potential in cancer research. Yang, Seo, Choi, Park, & Lee (2008) identified various polyacetylenes, including Ginsenoyne-A, from ginseng roots that exhibited cytotoxic activity against human cancer cell lines (Yang, Seo, Choi, Park, & Lee, 2008).

properties

CAS RN

139163-34-1

Product Name

Ginsenoyne A

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

IUPAC Name

8-(3-hept-6-enyloxiran-2-yl)oct-1-en-4,6-diyn-3-ol

InChI

InChI=1S/C17H22O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h3-4,15-18H,1-2,5-7,10,13-14H2

InChI Key

FTXZFRIHQNXZNH-UHFFFAOYSA-N

SMILES

C=CCCCCCC1C(O1)CC#CC#CC(C=C)O

Canonical SMILES

C=CCCCCCC1C(O1)CC#CC#CC(C=C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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